REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:6][CH:5]=[N:4][NH:3]1.O.NN>CO>[NH2:9][CH2:8][C:7]1[C:2](=[O:1])[NH:3][N:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
2-[(3-Oxo-2,3-dihydropyridazin-4-yl)methyl]isoindoline-1,3-dione
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
O=C1NN=CC=C1CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off with chloroform
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure repeatedly
|
Type
|
CUSTOM
|
Details
|
to give a crude
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |